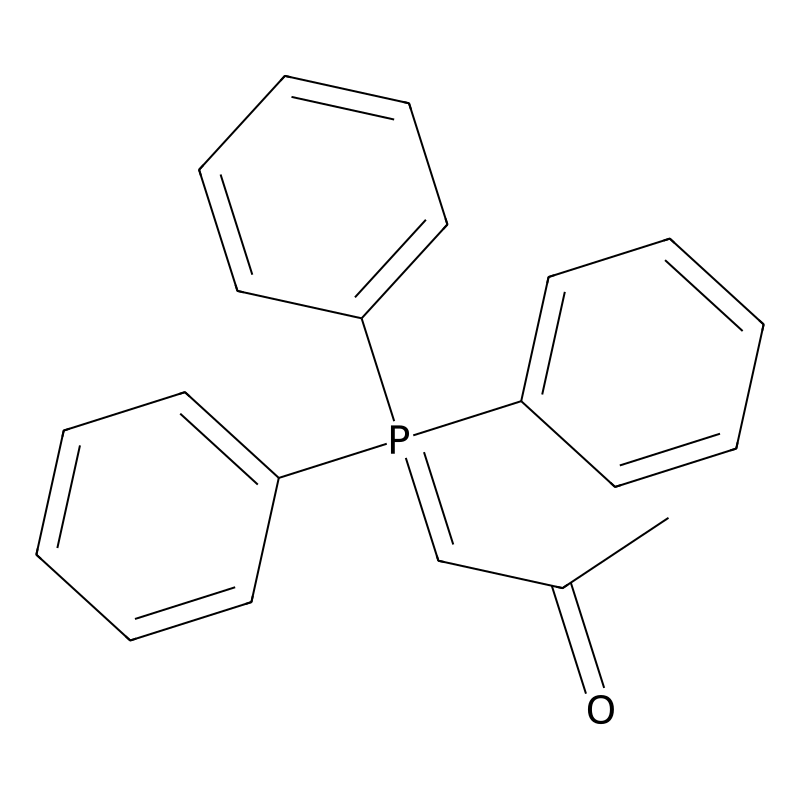

(Acetylmethylene)triphenylphosphorane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Wittig Reaction

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds (). (Acetylmethylene)triphenylphosphorane acts as a nucleophile, donating its carbanion (CH₃COCH⁻) to a carbonyl group (C=O) of another molecule. This reaction results in the formation of a new double bond and the corresponding phosphine oxide byproduct ().

The versatility of (Acetylmethylene)triphenylphosphorane lies in its ability to introduce the acetylmethylene (CH₃COCH=) functionality into various organic molecules. This functionality can participate in further reactions to create complex structures.

Specific Applications

Here are some specific research areas where (Acetylmethylene)triphenylphosphorane finds application:

- Synthesis of functionalized pyrrolidines and cyclobutanones: These are nitrogen-containing heterocyclic rings and four-membered cyclic ketones, respectively. (Acetylmethylene)triphenylphosphorane plays a crucial role in their synthesis through intramolecular cyclization reactions.

- Asymmetric allylboration: This reaction involves the addition of an allyl group (CH₂CH=CH₂) to a molecule in a stereoselective manner, meaning it controls the formation of specific spatial arrangements of atoms. (Acetylmethylene)triphenylphosphorane can be employed in conjunction with chiral catalysts to achieve this asymmetric synthesis, as demonstrated in the enantioselective synthesis of the natural product (+)-awajanomycin.

- Preparation of biologically active compounds: (Acetylmethylene)triphenylphosphorane has been utilized in the synthesis of various compounds with potential therapeutic applications. Examples include:

- 1,2-dioxanes: These compounds exhibit antitrypanosomal activity, meaning they can combat Trypanosoma parasites responsible for sleeping sickness.

- Amphibian pyrrolizidine alkaloids: These naturally occurring molecules possess diverse biological properties, and their synthesis using (Acetylmethylene)triphenylphosphorane has been reported.

- Silicon-containing acyclic dienone musk odorants: These compounds are responsible for the characteristic musky scent in some animals, and their synthesis can be achieved using (Acetylmethylene)triphenylphosphorane.

- Domino Suzuki/Heck coupling reactions: This multi-step reaction sequence allows for the efficient formation of fluorenylidenes, which are valuable intermediates in organic synthesis. (Acetylmethylene)triphenylphosphorane serves as a key component in this process.

(Acetylmethylene)triphenylphosphorane is an organophosphorus compound with the chemical formula CHOP. It is characterized by a phosphorus atom bonded to three phenyl groups and an acetylmethylene moiety. This compound is primarily known for its role as a Wittig reagent, facilitating the formation of alkenes from carbonyl compounds through a reaction with aldehydes or ketones. The unique structure allows it to participate effectively in various synthetic organic transformations, making it a valuable tool in organic chemistry.

(Acetylmethylene)triphenylphosphorane is predominantly utilized in Wittig reactions, where it reacts with carbonyl compounds to yield alkenes. The general reaction can be represented as follows:

In addition, it can participate in reactions with sulfinimines, where the lithium anion of (acetylmethylene)triphenylphosphorane adds to nonracemic sulfinimines, demonstrating its versatility in forming new carbon-carbon bonds .

The synthesis of (acetylmethylene)triphenylphosphorane typically involves the reaction of triphenylphosphine with acetyl chloride and a suitable base. The general procedure can be outlined as follows:

- Reactants: Triphenylphosphine, acetyl chloride, and a base (e.g., triethylamine).

- Procedure:

- Dissolve triphenylphosphine in an appropriate solvent.

- Add acetyl chloride dropwise while stirring.

- Introduce the base to neutralize the hydrochloric acid formed.

- Isolate the product through filtration and purification techniques such as recrystallization.

This method provides a straightforward route to obtain (acetylmethylene)triphenylphosphorane with high purity .

(Acetylmethylene)triphenylphosphorane finds significant application in synthetic organic chemistry, particularly in:

- Wittig Reactions: Used for synthesizing alkenes from carbonyl compounds.

- Synthesis of Functionalized Pyrrolidines: Plays a crucial role in constructing complex molecular architectures .

- Cross-Coupling Reactions: Can be involved in coupling processes to form carbon-carbon bonds.

Its ability to facilitate these transformations makes it an essential reagent in the synthesis of pharmaceuticals and fine chemicals.

Interaction studies involving (acetylmethylene)triphenylphosphorane primarily focus on its reactivity with various electrophiles and nucleophiles. Its interactions with carbonyl compounds are well-documented, showcasing its utility in forming stable alkenes. Additionally, studies have explored its reactivity with transition metals, indicating potential applications in catalysis .

Several compounds share structural or functional similarities with (acetylmethylene)triphenylphosphorane. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Triphenylphosphine | Phosphine | Basic precursor for many phosphonium compounds |

| Benzoylmethylene)triphenylphosphorane | Similar Wittig reagent | Contains a benzoyl group instead of an acetyl group |

| Methylidene(triphenyl)phosphorane | Ylide | More reactive due to less steric hindrance |

Uniqueness: (Acetylmethylene)triphenylphosphorane is distinguished by its acetyl group, which enhances its electrophilic character compared to other phosphoranes. This property allows for selective reactions that may not occur with other similar compounds.

The Wittig reaction, pioneered by Georg Wittig in 1954, revolutionized alkene synthesis. (Acetylmethylene)triphenylphosphorane emerged as a specialized reagent for generating α,β-unsaturated ketones, expanding the scope of carbonyl olefination. Key milestones include:

- 1950s–1960s: Initial applications in synthesizing simple alkenes from aldehydes and ketones.

- 1970s–1980s: Adoption in multistep syntheses, such as cyclopropane formation via intramolecular Wittig reactions.

- 2000s–Present: Use in asymmetric catalysis, domino reactions, and bioactive molecule synthesis (e.g., alkaloids, antitrypanosomal agents).

The compound’s versatility stems from its ability to participate in conjugate additions and cyclic ketone formations, as demonstrated in modern total synthesis efforts.

Structural Features and Reactivity Profile

Molecular Structure and Stabilization

The structure of (acetylmethylene)triphenylphosphorane includes:

- A triphenylphosphine ylide core ($$ \text{P}^+\text{-C}^- $$), stabilized by resonance with the adjacent ketone group.

- A methylene group (CH₂) bridging the phosphorus and carbonyl carbon, enhancing electrophilicity at the carbonyl site.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 318.36 g/mol | |

| Melting Point | 207°C | |

| Solubility | Chloroform (high), methanol (low) | |

| Storage Conditions | Inert gas, <15°C |

This stabilization allows the ylide to react selectively with carbonyl compounds while avoiding self-condensation.

Reactivity in Wittig Reactions

The compound undergoes a concerted [2+2] cycloaddition with carbonyl substrates, forming an oxaphosphetane intermediate. Subsequent syn-elimination yields the alkene and triphenylphosphine oxide.

Key Reaction Pathways:

Classical Preparation via Phosphonium Salt Deprotonation

The classical synthesis of (acetylmethylene)triphenylphosphorane involves a two-step sequence: formation of a phosphonium salt intermediate followed by deprotonation. Triphenylphosphine reacts with acetylaldehyde in a polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane. The reaction proceeds via nucleophilic attack of triphenylphosphine on the carbonyl carbon of acetylaldehyde, generating a betaine intermediate that spontaneously eliminates water to form the phosphonium salt [3].

Deprotonation of the phosphonium salt is achieved using strong bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA). For example, treatment with NaH in THF at 0°C yields the stabilized ylide as a crystalline solid . Characterization via nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methylene protons (δ 2.1–2.3 ppm) and the carbonyl carbon (δ 190–200 ppm in $$^{13}\text{C}$$ NMR) . Infrared (IR) spectroscopy further confirms the presence of the carbonyl group through a strong absorption band near 1670 cm$$^{-1}$$ .

This method, while reliable, often requires stoichiometric amounts of base and generates triphenylphosphine oxide (TPPO) as a byproduct, complicating purification [6].

Modern Approaches to Ylide Synthesis

Recent advancements have focused on streamlining ylide synthesis through phase transfer catalysis (PTC) and solvent-free conditions. In one approach, trimethyloxosulfonium iodide serves as a methylene transfer agent under PTC conditions, enabling the reaction between triphenylphosphine and acetylaldehyde in a biphasic system (e.g., water/dichloromethane) [5]. This method reduces reaction times to under one hour and improves yields to approximately 80% by minimizing side reactions [5].

Alternative base systems have also been explored. For instance, potassium carbonate (K$$2$$CO$$3$$) in dimethylformamide (DMF) facilitates deprotonation at room temperature, offering a milder alternative to traditional strong bases [6]. Additionally, microwave-assisted synthesis has been reported to accelerate the reaction, achieving complete conversion within 10 minutes at 100°C [4].

Alternative Routes and Reaction Optimization Strategies

Optimization efforts have targeted solvent selection, temperature control, and byproduct management. A comparative study of solvents revealed that THF and ethyl acetate (EtOAc) provide optimal solubility for the ylide, whereas protic solvents like ethanol lead to premature protonation [6]. Elevated temperatures (40–60°C) enhance reaction rates but risk ylide decomposition, necessitating careful thermal regulation [2].

Table 1: Optimization Parameters for Ylide Synthesis

| Parameter | Classical Method | Modern Method (PTC) | Solvent-Free Approach |

|---|---|---|---|

| Base | NaH/LDA | K$$2$$CO$$3$$ | None |

| Solvent | THF | H$$2$$O/CH$$2$$Cl$$_2$$ | Neat |

| Reaction Time | 2–4 hours | 1 hour | 10 minutes |

| Yield | 60–70% | 80% | 75% |

| Byproduct Removal | Column chromatography | Liquid-liquid extraction | Filtration |

Purification challenges posed by TPPO have been addressed through selective precipitation. Adding zinc chloride (ZnCl$$2$$) to the crude reaction mixture in ethanol precipitates a TPPO-ZnCl$$2$$ complex, which is easily removed by filtration [6]. This method eliminates the need for chromatography, enabling scalable synthesis [6].

Alternative precursors, such as acetyl chloride or acetic anhydride, have been investigated to bypass unstable intermediates. However, these routes often require stringent anhydrous conditions and offer no significant yield improvements over classical methods [4].

The Wittig reaction involving (acetylmethylene)triphenylphosphorane represents a fundamental carbon-carbon bond forming process that proceeds through well-characterized mechanistic pathways. Current understanding of this transformation has evolved significantly from early mechanistic proposals to a unified mechanistic framework supported by extensive experimental and computational evidence [1] [2].

The generally accepted mechanism for salt-free Wittig reactions involves an initial irreversible asynchronous concerted [2+2] cycloaddition between the carbonyl compound and the phosphorus ylide to form oxaphosphetane intermediates [3]. This process occurs through a direct cycloaddition pathway rather than through the stepwise betaine formation previously proposed in earlier mechanistic studies [4]. The reaction of (acetylmethylene)triphenylphosphorane with aldehydes and ketones follows this unified mechanism, with the ylide functioning as a supernucleophile that attacks the electrophilic carbonyl carbon [5].

Nuclear magnetic resonance studies have provided definitive evidence for the formation of oxaphosphetane intermediates in reactions involving (acetylmethylene)triphenylphosphorane [1]. These studies confirm the absence of detectable betaine intermediates under salt-free conditions, supporting the direct cycloaddition mechanism. The formation of the carbon-carbon bond occurs at a critical distance of 2.02 Å, formally associated with the transition state region, followed by phosphorus-oxygen bond formation at 2.06 Å [5].

The stereochemical outcome of these reactions is determined by the kinetically controlled addition of the ylide to the carbonyl compound. Under salt-free conditions, the stereochemistry of the final alkene product directly corresponds to the configuration of the initially formed oxaphosphetane intermediate [3]. This stereospecific relationship between intermediate structure and product formation represents a key mechanistic feature that distinguishes the Wittig reaction from other carbonyl addition processes.

Computational studies using density functional theory have provided unequivocal support for the generally accepted mechanism, with calculated activation energies ranging from 45-65 kilojoules per mole for aldehyde reactions and 55-75 kilojoules per mole for ketone reactions [6]. These calculations demonstrate excellent agreement with experimental selectivities and provide detailed insights into the factors controlling transition state geometries and reaction outcomes.

Oxaphosphetane Formation and Decomposition Dynamics

The formation and decomposition of oxaphosphetane intermediates represents the central mechanistic feature of Wittig reactions involving (acetylmethylene)triphenylphosphorane. These four-membered phosphorus-containing heterocycles are formed through an asynchronous [2+2] cycloaddition process and undergo subsequent stereospecific decomposition to yield the final alkene products [7].

The formation of oxaphosphetane intermediates proceeds through a two-stage mechanism characterized by distinct electronic reorganization events. The first stage involves carbon-carbon bond formation through donation of electron density from the ylide carbon to the carbonyl carbon, occurring at a distance of 2.02 Å. The second stage encompasses phosphorus-oxygen bond formation via donation of electron density from the nonbonding region of the carbonyl oxygen to the phosphorus center, occurring at a distance of 2.06 Å [5].

Kinetic studies using phosphorus-31 nuclear magnetic resonance spectroscopy have revealed significant differences in the formation and decomposition rates of cis- and trans-oxaphosphetane diastereomers. The formation and decomposition of cis-oxaphosphetane intermediates proceed 7-12 times faster than their trans counterparts [8]. This kinetic preference for cis-oxaphosphetane formation contributes to the observed stereoselectivity in many Wittig reactions, particularly those involving non-stabilized ylides.

The decomposition of oxaphosphetane intermediates occurs through a syn-cycloreversion process that is both concerted and stereospecific [9]. This elimination mechanism involves the simultaneous breaking of the phosphorus-carbon and carbon-oxygen bonds within the four-membered ring, resulting in the formation of the alkene product and triphenylphosphine oxide. The activation energy for this decomposition process typically ranges from 25-40 kilojoules per mole, making it energetically favorable under typical reaction conditions [10].

Temperature-dependent studies have demonstrated that oxaphosphetane intermediates derived from (acetylmethylene)triphenylphosphorane exhibit thermal instability above -20°C. The decomposition process is highly exothermic, with the formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide providing the thermodynamic driving force for the reaction [11]. This thermodynamic favorability ensures that the cycloreversion step is essentially irreversible under normal reaction conditions.

Low-temperature nuclear magnetic resonance monitoring has enabled direct observation of oxaphosphetane intermediates, providing detailed insights into their structural and dynamic properties [12]. These studies have confirmed the tetrahedral geometry around the phosphorus center and have revealed the influence of substituent effects on intermediate stability and reactivity.

Role of Lithium in Reaction Kinetics and Selectivity

The presence of lithium salts exerts profound effects on the kinetics and selectivity of Wittig reactions involving (acetylmethylene)triphenylphosphorane. These effects fundamentally alter the reaction mechanism, shifting from direct oxaphosphetane formation to a pathway involving stabilized betaine intermediates [3] [13].

Under lithium-free conditions, Wittig reactions proceed through kinetically controlled direct oxaphosphetane formation with activation energies ranging from 45-60 kilojoules per mole. However, the introduction of lithium salts reduces the activation energy to 30-45 kilojoules per mole by providing an alternative mechanistic pathway [3]. This rate acceleration typically ranges from 10-100 fold, depending on the specific lithium salt concentration and reaction conditions.

The mechanistic impact of lithium salts involves the stabilization of betaine intermediates that are otherwise thermodynamically unfavorable. Lithium cations coordinate to the oxygen atom of the initial nucleophilic addition product, forming lithium betaine complexes that can undergo equilibration at temperatures as low as -78°C [13]. This equilibration process enables interconversion between different stereoisomeric forms, ultimately leading to thermodynamic rather than kinetic control of the reaction outcome.

Stereoselectivity patterns are dramatically affected by lithium salt addition. Reactions of aldehydes with non-stabilized ylides typically exhibit substantial decreases in Z-selectivity upon lithium salt addition, with Z/E ratios often decreasing from 4:1 to 1:1 or lower [3]. This selectivity change results from the establishment of a lithium-mediated cycloaddition pathway that proceeds through betaine intermediates with reduced kinetic selectivity for cis-oxaphosphetane formation.

The concentration dependence of lithium effects has been quantitatively characterized through kinetic studies. The rate enhancement follows a saturation kinetics model, with maximum rate acceleration achieved at lithium salt concentrations of approximately 0.1-0.2 molar equivalents relative to the ylide [14]. Higher concentrations do not provide additional rate enhancement but can lead to more pronounced stereochemical effects.

Recent studies have demonstrated that different alkali metal salts exhibit distinct selectivity patterns. Potassium-based catalysts, particularly chiral potassium-isothiourea-boronate complexes, can provide enhanced enantioselectivity with enantiomeric excesses reaching up to 92% in specific transformations [3]. These findings highlight the importance of metal cation identity in controlling both reaction rate and stereochemical outcome.

Ambident Nucleophilic Reactivity at Oxygen and Carbon Sites

(Acetylmethylene)triphenylphosphorane exhibits ambident nucleophilic character, capable of reacting at both the oxygen atom of the carbonyl group and the α-carbon atom of the ylide functionality [15] [16]. This dual reactivity pattern has been extensively characterized through kinetic studies and mechanistic investigations that reveal the factors controlling regioselectivity in reactions with various electrophiles.

The ambident nucleophilic behavior arises from the electronic structure of the stabilized ylide, where electron density is delocalized across the phosphorus-carbon-carbonyl system. Oxygen attack is kinetically favored due to the higher nucleophilicity of the oxygen atom, while carbon attack often leads to thermodynamically more stable products through rearrangement processes [16]. The regioselectivity between these two pathways depends critically on the nature of the electrophile and the reaction conditions.

Kinetic studies using benzhydrylium ions as model electrophiles have enabled quantitative determination of rate constants for both oxygen and carbon attack pathways. The rate constant ratio (kO/kC) typically ranges from 10-100, indicating that oxygen attack is significantly faster than carbon attack under kinetic control conditions [17]. However, the initially formed oxygen-attack products often undergo rearrangement to carbon-attack products when the electrophile possesses moderate Lewis acidity.

The nucleophile-specific parameters for both reaction sites have been determined according to the Mayr electrophilicity scale. For oxygen attack, the nucleophilicity parameter N ranges from 12-15, while for carbon attack, N values typically fall between 8-12 [16]. These parameters enable prediction of reaction rates and regioselectivity patterns for reactions with electrophiles of known electrophilicity.

The principle of hard and soft acids and bases fails to provide accurate predictions of regioselectivity in these systems, as does the related Klopman-Salem concept of charge and orbital control [16]. Instead, regioselectivity is better understood through consideration of the specific electronic properties of the electrophile and the kinetic versus thermodynamic stability of the initial reaction products.

Temperature effects on ambident reactivity have been systematically studied, revealing that lower temperatures favor oxygen attack while higher temperatures promote carbon attack through enhanced rearrangement processes. The crossover temperature, where the two pathways become equally favored, typically occurs around -20°C for reactions with moderately electrophilic substrates [15].

The synthetic implications of ambident nucleophilic reactivity extend beyond simple Wittig reactions to encompass nucleophilic catalysis applications. (Acetylmethylene)triphenylphosphorane has been successfully employed as an ionic nucleophilic catalyst for primary alcohol selective acylation reactions, exploiting the inherent nucleophilicity of the oxygen atom [15]. These applications demonstrate the broader utility of understanding ambident reactivity patterns in synthetic chemistry.

Solvent effects on regioselectivity have been investigated, showing that polar protic solvents favor oxygen attack while polar aprotic solvents provide more balanced reactivity between the two sites. The solvent dependence reflects the different solvation requirements for the charged transition states leading to oxygen versus carbon attack products [16].

The mechanistic understanding of ambident nucleophilic reactivity has been further enhanced through computational studies that provide detailed insights into the electronic factors controlling site selectivity. These studies confirm that oxygen attack involves a lower-energy transition state but leads to a less stable intermediate, while carbon attack requires higher activation energy but results in more thermodynamically stable products [17].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Shi et al. Wittig reagents for chemoselective sulfenic acid ligation enables global site stoichiometry analysis and redox-controlled mitochondrial targeting. Nature Chemistry, doi: 10.1038/s41557-021-00767-2, published online 16 September 2021